Oxalic acid dihydrate

Hydrometallurgy Lithium-Ion Battery Recycling Selective Metal Leaching

Researchers requiring reliable analytical standards or selective hydrometallurgical leaching often face batch inconsistencies from hygroscopic anhydrous oxalic acid. This dihydrate form solves that with stable, predictable stoichiometry. - Direct weighing without drying: Crystalline hydrate enables immediate preparation of traceable standard solutions for acid-base and redox titrations under GLP/USP/EP. - Selective lithium recovery: Achieves ≥81-98.8% Li dissolution while suppressing Ni, Co, Mn co-leaching to <2%, reducing downstream purification costs. - Safer handling: Non-hygroscopic solid with lower dissolution exotherm versus anhydrous form, minimizing caking and formulation errors. Bulk quantities available with guaranteed ACS reagent purity (99.5-102.5%); shelf-stable crystalline solid shipped ambient.

Molecular Formula C2H2O4.2H2O
C2H2O4 . 2 H2O
(COOH)2 . 2 H2O
C2H6O6
Molecular Weight 126.07 g/mol
CAS No. 6153-56-6
Cat. No. B166457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid dihydrate
CAS6153-56-6
SynonymsEthanedioic acid
Molecular FormulaC2H2O4.2H2O
C2H2O4 . 2 H2O
(COOH)2 . 2 H2O
C2H6O6
Molecular Weight126.07 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.O.O
InChIInChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2
InChIKeyGEVPUGOOGXGPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 20Â °C: 13-14

Oxalic Acid Dihydrate: Key Characteristics


Oxalic acid dihydrate (C₂H₂O₄·2H₂O, CAS 6153-56-6, MW 126.07 g/mol) is the most widely procured solid form of oxalic acid for industrial, analytical, and metallurgical applications, characterized by a melting point of 104–106 °C (with dehydration occurring near 98–100 °C), a density of 1.65 g/cm³ at 20 °C, and a water solubility of 138–143 g/L at 20 °C . The compound functions as a reducing agent, a strong chelator for polyvalent metal ions via its dicarboxylic acid structure, and an analytical primary standard. Its procurement value for scientific and industrial users hinges on predictable stoichiometry derived from its well-defined hydration state and broad compatibility with aqueous processing .

Risks of Substituting Oxalic Acid Dihydrate


Procurement specifications for oxalic acid dihydrate versus its anhydrous counterpart or alternative mineral acids cannot be treated as interchangeable without risking process failure. The dihydrate form exhibits distinct hydration stability, a lower melting point, and a defined stoichiometry that is critical for analytical standardization, whereas the anhydrous form is hygroscopic and can induce uncontrolled exotherms upon dissolution [1]. Furthermore, in hydrometallurgical and metal recovery applications, oxalic acid dihydrate provides metal-ion selectivity (e.g., preferential lithium leaching versus transition metals) that is fundamentally unattainable with non-chelating mineral acids like sulfuric or hydrochloric acid, which typically solubilize all metals indiscriminately [2]. Substituting with a non-hydrated or alternative acid without accounting for these differences can lead to batch failures, inaccurate analytical results, or increased downstream purification costs.

Comparative Performance Evidence


Selective Lithium Leaching from Spent LIBs

In the selective recovery of lithium from spent lithium-ion battery (LIB) cathode materials, oxalic acid dihydrate demonstrates high lithium leaching efficiency (≥98.8%) with minimal co-extraction of transition metals, a performance profile not matched by conventional mineral acids. Specifically, under optimized conditions (0.6 M oxalic acid dihydrate, 60°C, 1 h), lithium leaching reached 98.8%, while the co-dissolution of cobalt and nickel was limited to less than 0.5% and manganese to 1.5% [1]. A separate study achieved 81% lithium extraction at room temperature within 2 h using a water-to-oxalic acid dihydrate mass ratio of 7.3:1, while co-dissolution of Ni, Co, and Mn was restricted to 0.2%, 1.6%, and 1.7% by weight, respectively [2]. In contrast, sulfuric acid leaching of LIB cathode materials typically results in near-complete co-extraction of all metals into the leachate, necessitating additional, costly solvent extraction or precipitation steps to isolate lithium from cobalt, nickel, and manganese [3].

Hydrometallurgy Lithium-Ion Battery Recycling Selective Metal Leaching

ACS Reagent Grade Purity and Trace Metal Control

As an analytical primary standard, oxalic acid dihydrate meeting ACS Reagent Grade specifications offers a defined purity window (assay 99.5–102.5% as C₂H₂O₄·2H₂O) and tightly controlled trace impurity profiles . The ACS specification mandates maximum impurity levels of 5 ppm heavy metals (by ICP-OES), ≤0.001% calcium, ≤2 ppm iron, ≤0.002% chloride, and ≤0.005% sulfate . This high purity and well-defined stoichiometry allow for the direct preparation of standard solutions for acid-base titrations and redox titrations (e.g., standardization of NaOH or KMnO₄) without the need for oven-drying, which is a key differentiator from many other primary standards that require meticulous dehydration steps [1]. Laboratory grade or technical grade oxalic acid lacks these rigorous impurity specifications, and use in quantitative analysis without a certificate of analysis can introduce systematic error into calibration curves and titration results [2].

Analytical Chemistry Volumetric Analysis Primary Standard

Dihydrate vs. Anhydrous: Handling Safety and Stability

The dihydrate and anhydrous forms of oxalic acid exhibit distinct physical properties that directly affect their suitability for different industrial and laboratory applications. Oxalic acid dihydrate has a melting point of 101–106 °C (with dehydration commencing at 98–100 °C), whereas anhydrous oxalic acid melts at a significantly higher temperature of 189 °C [1]. The dihydrate form is less hygroscopic and more stable under ambient humidity, making it easier to handle and weigh accurately for analytical and formulation purposes. In contrast, anhydrous oxalic acid is highly hygroscopic, rapidly absorbing moisture from the air, which can lead to caking, inaccurate mass measurements, and uncontrolled exothermic dissolution in aqueous processes [1]. Furthermore, the dihydrate's defined water content (28.6% by mass) provides a known, consistent stoichiometry for reactions where water of crystallization is a relevant factor, whereas the anhydrous form's variable moisture content upon exposure introduces uncertainty in reaction yields and stoichiometric calculations .

Chemical Manufacturing Metal Finishing Laboratory Reagent

Selective Rare Earth and Actinide Precipitation

In the precipitation of trivalent lanthanides and actinides from nitric acid media, oxalic acid dihydrate demonstrates a well-characterized and widely adopted selectivity profile. Oxalic acid reacts with rare earth nitrates to precipitate highly insoluble rare earth oxalates, with the solubility of these oxalates in nitric acid and oxalic acid media being extensively studied for process optimization [1]. The OXAL process, based on oxalate precipitation, is specifically designed to separate actinides and rare earths from high-activity aqueous wastes generated by the PUREX process, leveraging the extremely low solubility of actinide and lanthanide oxalates [2]. While alternative precipitants such as ammonium oxalate or citric acid can also form metal complexes, citric acid, for example, forms soluble double citrates that prevent the precipitation of iron and many heavy metals, making it unsuitable for metal recovery applications where solid separation is required [3]. Oxalic acid dihydrate's combination of high water solubility for reagent preparation (138–143 g/L at 20 °C) and the low solubility of its metal oxalate salts provides a practical and effective precipitation system [4].

Rare Earth Separation Actinide Recovery Nuclear Waste Processing

Closed-Loop Reagent Regeneration and Reuse

In an integrated hydrometallurgical–electrodialysis process for lithium recovery from battery waste, oxalic acid dihydrate was not only effective as a selective leaching agent but also demonstrated near-complete recoverability for reuse. Following selective lithium leaching, the oxalic acid stream was regenerated via electrodialysis, achieving 98% oxalic acid recovery. The regenerated stream, containing 41.8 g/L oxalic acid, was fully restored to its initial concentration and reused in successive leaching cycles without any loss in leaching performance [1]. This closed-loop regeneration capability is a significant differentiator from mineral acids like H₂SO₄ or HCl, which typically require neutralization and disposal rather than direct recovery and reuse, contributing to higher reagent consumption and waste generation [2]. The ability to recover and reuse oxalic acid dihydrate reduces the net reagent procurement cost per batch and aligns with circular economy and zero-waste manufacturing principles.

Circular Economy Reagent Regeneration Electrodialysis

Oxalic Acid Dihydrate Applications


Selective Lithium Recovery from Spent Li-Ion Batteries

In hydrometallurgical recycling of end-of-life NMC (LiNiₓMnᵧCo₂O₂) lithium-ion batteries, oxalic acid dihydrate is employed as the selective leaching agent in the first extraction step. Under optimized conditions (0.6 M oxalic acid, 60°C, 1 h, or H₂O/OA·2H₂O ratio 7.3:1 at room temperature for 2 h), it achieves ≥81–98.8% lithium dissolution while suppressing co-dissolution of Ni, Co, and Mn to below 2% by weight [1]. This selectivity, which is not achievable with sulfuric or hydrochloric acid, yields a lithium-rich leachate that can be directly processed via electrodialysis or precipitation, while the transition metals remain in the solid residue as insoluble oxalates for separate recovery. The process reduces the number of downstream solvent extraction stages and minimizes cross-contamination, thereby lowering both capital and operating expenditures [2].

Primary Standard Preparation for Volumetric Analysis

Oxalic acid dihydrate meeting ACS Reagent Grade specifications (assay 99.5–102.5%, heavy metals ≤5 ppm, iron ≤2 ppm, calcium ≤0.001%) is used directly to prepare accurately known standard solutions for acid-base and redox titrations [1]. Unlike many primary standards that require oven-drying to remove adsorbed moisture—a step that can introduce variability—oxalic acid dihydrate's stable crystalline hydrate form allows for direct weighing on an analytical balance and dissolution in volumetric flasks. The resulting standard solution is then used to standardize sodium hydroxide (for acid-base titrations) or potassium permanganate (for redox titrations), ensuring traceability to SI units and compliance with GLP, USP, and EP monographs [2].

Lanthanide and Actinide Separation in Nuclear Reprocessing

In the PUREX and related nuclear fuel reprocessing flowsheets, oxalic acid dihydrate is used in the OXAL process to selectively precipitate trivalent lanthanides (e.g., La, Ce, Nd, Sm, Eu) and actinides (e.g., Am, Cm) from nitric acid high-activity waste (HAW) streams [1]. The addition of oxalic acid to rare earth nitrate solutions in nitric acid media produces rare earth oxalates with extremely low solubility, allowing for quantitative separation from other fission products and matrix components. The resulting oxalate precipitates are filtered, washed, and subsequently calcined to oxides for further processing or waste immobilization. The high water solubility of the dihydrate form (138–143 g/L at 20 °C) facilitates reagent handling and precise dosing in this highly regulated environment [2].

Metal Surface Cleaning and Rust Removal

Oxalic acid dihydrate is the preferred form for metal surface cleaning, rust removal, and restoration applications due to its balanced reactivity and safer handling profile relative to the anhydrous form. The dihydrate dissolves readily in water to form solutions that complex iron(III) oxide (rust), converting it to soluble iron oxalate without aggressively attacking the underlying steel or iron substrate [1]. The lower melting point and reduced hygroscopicity of the dihydrate minimize caking during storage and improve the accuracy of formulation when preparing cleaning baths. In contrast, anhydrous oxalic acid, with its higher reactivity and tendency to absorb atmospheric moisture, can lead to uncontrolled exotherms and inconsistent cleaning performance, making the dihydrate the more reliable choice for industrial and restoration procurement [2].

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